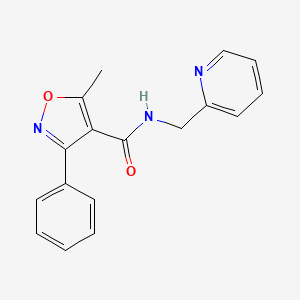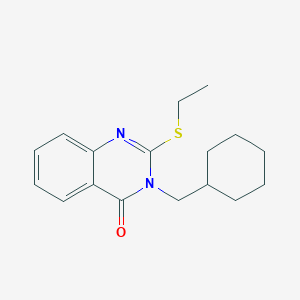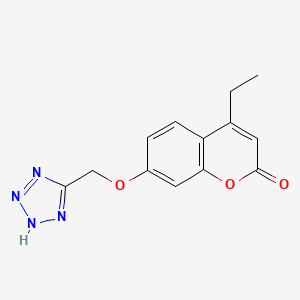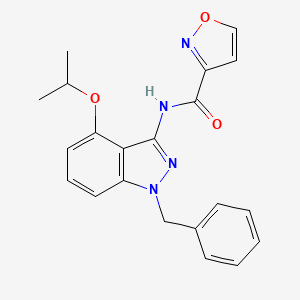
5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide
Descripción general
Descripción
Introduction 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their wide range of biological activities and are subjects of research in various fields of medicinal chemistry.
Synthesis Analysis The synthesis of isoxazole derivatives, such as 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, typically involves cycloaddition reactions, domino reactions, or condensations involving oximes and acyl chlorides. For instance, cycloaddition of carbethoxyformonitrile oxide to specific amides followed by hydrolysis can yield isoxazole carboxamides (Patterson et al., 1992). Other synthetic routes include domino reactions that lead to highly functionalized isoxazoles (Ruano et al., 2005).
Molecular Structure Analysis The molecular structure of isoxazole derivatives, including 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, can be characterized by spectroscopic techniques and density functional theory (DFT) studies. These studies provide insight into the equilibrium geometry, vibrational wavenumbers, and various bonding features of the compound (Shahidha et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Polymers incorporating isoxazole units have been synthesized for various applications. For instance, polyamides bearing ether and isopropylidene links have been prepared, showcasing good solubility in polar solvents and thermal stability, suggesting potential in materials science for flexible films and coatings due to their inherent viscosities and amorphous nature (Hsiao & Yu, 1996).
Medicinal Chemistry and Biological Applications
Isoxazole derivatives have been studied for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, crucial for pyrimidine synthesis, indicating potential applications in immunosuppressive therapies (Knecht & Löffler, 1998). Furthermore, compounds with isoxazole units have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of isoxazole derivatives in designing new therapeutic agents (Rahmouni et al., 2016).
Materials Science and Liquid Crystal Alignment
Isoxazole-containing polymers have also been synthesized for specific applications in materials science, such as photoaligning chromonic lyotropic liquid crystals, demonstrating the compound's potential in advanced materials and nanotechnology applications (Matsunaga, Tamaki, & Ichimura, 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)13-7-3-2-4-8-13)17(21)19-11-14-9-5-6-10-18-14/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJGZHLZNOSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)